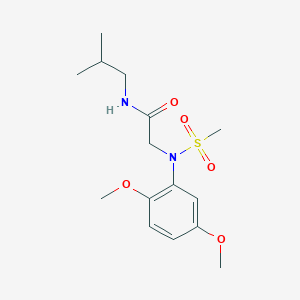
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPT is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as LSD and psilocybin.
作用機序
DIPT acts as a partial agonist of the serotonin 5-HT~2A~ receptor, which is known to play a crucial role in regulating mood, cognition, and perception. DIPT binds to the 5-HT~2A~ receptor and activates it, leading to the release of various neurotransmitters such as dopamine and norepinephrine, which are known to play a crucial role in regulating mood and emotions.
Biochemical and Physiological Effects
DIPT has been shown to have a wide range of biochemical and physiological effects on the body. Studies have shown that DIPT can increase the levels of various neurotransmitters such as dopamine and norepinephrine, which are known to play a crucial role in regulating mood and emotions. DIPT has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of using DIPT in lab experiments is its unique mechanism of action, which makes it an ideal candidate for studying the role of serotonin receptors in regulating mood and emotions. However, one of the main limitations of using DIPT in lab experiments is its potential for abuse, which makes it difficult to conduct studies in human subjects.
将来の方向性
There are several future directions that can be explored in the study of DIPT. One of the main areas of research is in the development of new therapeutic applications for DIPT in the treatment of various psychiatric disorders. Another area of research is in the development of new analogs of DIPT that have improved pharmacological properties and reduced potential for abuse. Finally, there is a need for further research into the mechanism of action of DIPT and its potential for use in the development of new drugs for the treatment of various neurological disorders.
Conclusion
In conclusion, DIPT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various psychiatric disorders. DIPT has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are known to play a crucial role in regulating mood and emotions. While there are several advantages to using DIPT in lab experiments, there are also several limitations that need to be addressed. Overall, further research into the potential therapeutic applications of DIPT is needed to fully understand its potential in the treatment of various neurological disorders.
合成法
DIPT can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a basic catalyst to form 2,5-dimethoxyphenethylamine. The second step involves the reduction of the nitro group on the phenethylamine using a reducing agent such as zinc or iron to form N-isobutyl-2,5-dimethoxyphenethylamine. The final step involves the reaction of the N-isobutyl-2,5-dimethoxyphenethylamine with methanesulfonyl chloride in the presence of a base to form DIPT.
科学的研究の応用
DIPT has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of DIPT is in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DIPT has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are known to play a crucial role in regulating mood and emotions.
特性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-11(2)9-16-15(18)10-17(23(5,19)20)13-8-12(21-3)6-7-14(13)22-4/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSKAHJPOYCVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B5218852.png)
![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)
![6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
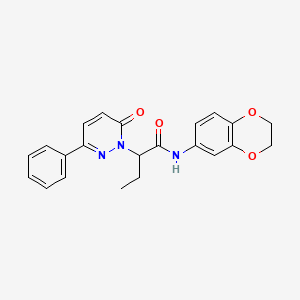
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
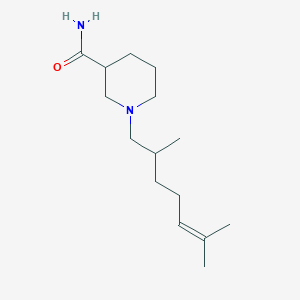
![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
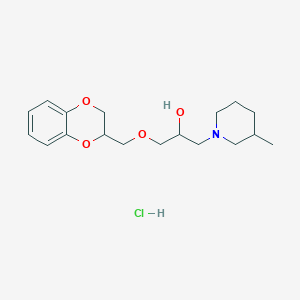
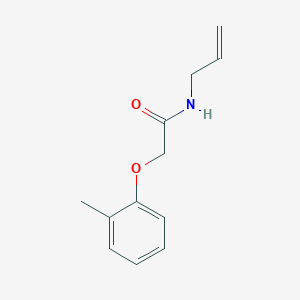
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)